4-Bromobenzohydrazide

Overview

Description

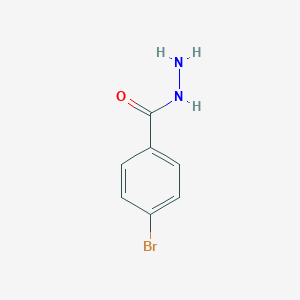

4-Bromobenzohydrazide (C₇H₇BrN₂O) is a halogenated aromatic hydrazide derivative characterized by a benzene ring substituted with a bromine atom at the para position and a hydrazide (–CONHNH₂) functional group. It serves as a versatile precursor for synthesizing Schiff bases and hydrazones via condensation reactions with aldehydes or ketones . These derivatives exhibit diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their structural flexibility and biological activities. For example, this compound-derived Schiff bases have demonstrated antibacterial, antitumor, and α-amylase inhibitory properties . The compound’s reactivity is influenced by the electron-withdrawing bromine substituent, which enhances electrophilic aromatic substitution and stabilizes resonance structures during condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzohydrazide can be synthesized through a multi-step reaction starting from 4-bromobenzoic acid. The general synthetic route involves the following steps :

Esterification: 4-Bromobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to form methyl 4-bromobenzoate.

Hydrazinolysis: Methyl 4-bromobenzoate is then reacted with an excess of hydrazine hydrate in methanol to yield this compound.

Condensation: Further reactions can involve the condensation of this compound with various substituted aryl aldehydes in the presence of ethanol and glacial acetic acid to form hydrazones.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation: Reagents such as ethanol and glacial acetic acid are commonly used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

Hydrazones: Formed by the reaction with aldehydes and ketones.

Substituted Derivatives: Formed by the substitution of the bromine atom with other functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

4-Bromobenzohydrazide can be synthesized through the reaction of 4-bromobenzoic acid with hydrazine hydrate. The resulting compound exhibits distinct structural features that contribute to its reactivity and biological activity. The synthesis often involves refluxing the reactants in a suitable solvent, such as methanol, followed by crystallization to obtain pure this compound or its derivatives.

Biological Activities

The biological applications of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound have shown promising antifungal activity against Candida neoformans and other pathogens, with structure-activity relationship (SAR) studies indicating that modifications to the hydrazone structure can enhance efficacy .

- Enzyme Inhibition : this compound derivatives have been evaluated for their ability to inhibit enzymes such as α-amylase. Research indicates that certain synthesized hydrazone derivatives exhibit significant inhibition potential, outperforming standard drugs like acarbose . The IC50 values for these compounds range from 0.21 to 5.50 μM, showcasing their potential as therapeutic agents for managing diabetes by controlling carbohydrate metabolism.

- Anticancer Properties : Some studies have investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The compounds have demonstrated antiproliferative activity, suggesting a potential role in cancer treatment .

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in material science:

- Fluorescent Materials : The compound has been incorporated into the design of fluorescent materials due to its ability to form stable complexes with metal ions. These materials exhibit promising thermal stability and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

- Crystal Engineering : The crystal structure of this compound has been characterized using X-ray diffraction techniques. Studies show that the intermolecular hydrogen bonding patterns contribute to the stability and packing efficiency of the crystals, which is crucial for developing new materials with tailored properties .

Case Study 1: Antifungal Activity

A recent study synthesized a series of hydrazone derivatives from this compound and evaluated their antifungal activity against C. neoformans. The results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal potency compared to unsubstituted analogs .

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| Compound A | 2.5 | High selectivity |

| Compound B | 5.0 | Moderate activity |

| Compound C | 10.0 | Low activity |

Case Study 2: α-Amylase Inhibition

In another investigation focused on diabetes management, various Schiff base derivatives derived from this compound were tested for α-amylase inhibition. The most potent derivative exhibited an IC50 value of 0.21 μM, indicating superior efficacy compared to existing treatments .

| Derivative | IC50 (μM) | Comparison |

|---|---|---|

| Derivative X | 0.21 | Better than acarbose (1.34 μM) |

| Derivative Y | 0.75 | Comparable |

| Derivative Z | 5.50 | Less effective |

Mechanism of Action

The mechanism of action of 4-bromobenzohydrazide, particularly in its role as an enzyme inhibitor, involves the interaction with the active site of the enzyme. For example, in the inhibition of α-amylase, this compound and its derivatives bind to the enzyme’s active site, preventing the hydrolysis of starch into glucose and maltose. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

Structural and Crystallographic Features

Substituent Effects on Molecular Geometry

- 4-Bromo vs. 2-Chloro Derivatives: The Schiff base (E)-4-bromo-N′-(2-chlorobenzylidene)benzohydrazide adopts a trans configuration at the C=N and C–N bonds, creating a non-planar geometry due to steric hindrance from the ortho-chloro substituent . In contrast, the (E)-4-bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide derivative exhibits near-planarity (dihedral angle: 6.6°) between the benzene and naphthyl rings, facilitated by intramolecular hydrogen bonding (O–H···N) .

- Halogen vs. Hydroxy/Methoxy Substituents: The methanol solvate of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide forms a 2D hydrogen-bonded network via N–H···O and O–H···Br interactions, whereas the 3-chloro-2-hydroxy analogue shows weaker C–H···π interactions . Methoxy or hydroxy groups enhance hydrogen bonding, improving crystallinity compared to purely halogenated analogues .

Crystal Packing and Stability

- Hydrogen Bonding Networks : Derivatives with hydroxyl groups (e.g., 2-hydroxy-1-naphthaldehyde) exhibit stronger intermolecular interactions (e.g., O–H···N) than chloro- or bromo-substituted analogues, leading to higher thermal stability .

- Planarity and π-Stacking : Planar derivatives like (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide form parallel 2D networks via N–H···O and N–H···N bonds, whereas bulky substituents disrupt π-stacking .

Table 1: Crystallographic Data of Selected Derivatives

Antibacterial Properties

- 4-Bromo vs. Dimethylamino/Methoxy Derivatives: The 4-bromo-N′-(pyridin-4-ylmethylene)benzohydrazide (Compound 2) showed moderate activity against S. aureus (MIC: 32 µg/mL), outperformed by the 4-dimethylamino analogue (MIC: 16 µg/mL), likely due to enhanced electron-donating effects .

- Synergistic Halogen Effects : Bromine-substituted hydrazides exhibit broader-spectrum activity compared to chloro or fluoro analogues, attributed to increased lipophilicity and membrane penetration .

Enzyme Inhibition and Anticancer Potential

- α-Amylase Inhibition: 4-Bromobenzohydrazide derivatives demonstrated IC₅₀ values of 12–18 µM against α-amylase, outperforming non-halogenated hydrazides due to halogen-enzyme active site interactions .

- Anticancer Activity : The acridine-based derivative N′-[(E)-acridin-4-ylmethylidene]-4-bromobenzohydrazide exhibited potent cytotoxicity (IC₅₀: 2.1 µM against MCF-7 cells), surpassing trifluoromethyl-substituted analogues .

Condensation Reactions

- Aldehyde Compatibility : this compound reacts efficiently with aliphatic (e.g., acridine) and aromatic aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) under reflux conditions (yields: 70–95%) . Electron-deficient aldehydes (e.g., nitrobenzaldehydes) require longer reaction times due to reduced nucleophilicity .

- Microwave-Assisted Synthesis : Microwave irradiation reduced reaction times for thiadiazole derivatives from hours to minutes (e.g., 91% yield in 13 minutes using Lawesson’s reagent) .

Coordination Chemistry

- Metal Complexes: this compound forms stable cis-dioxomolybdenum(VI) complexes with ONO-donor Schiff bases, exhibiting catalytic activity in epoxidation reactions (e.g., 82% conversion for cyclooctene) .

Biological Activity

4-Bromobenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzoic acid and hydrazine hydrate. This process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, a study reported synthesizing a series of hydrazone derivatives from 4-bromobenzoic acid, which were screened for biological activity, particularly against the α-amylase enzyme .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity. A study highlighted that several synthesized derivatives exhibited potent antibacterial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their efficacy . The crystal structure of one derivative was characterized, further supporting its potential as an antibacterial agent.

Anticancer Activity

Research has shown that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines, including HCT 116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds were found to induce apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . The structure-activity relationship studies indicated that specific substitutions on the benzohydrazide scaffold could enhance anticancer activity.

Enzyme Inhibition

The inhibition of α-amylase is another notable biological activity associated with this compound derivatives. A recent study reported that certain derivatives displayed IC50 values ranging from 0.21 μM to 5.50 μM, outperforming the standard drug acarbose (IC50 = 1.34 μM) . This suggests potential applications in managing diabetes by controlling carbohydrate metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the hydrazone moiety significantly influence their potency and selectivity against target enzymes or pathogens. For example, variations in substituents on the aromatic ring can lead to enhanced binding interactions within enzyme active sites .

| Compound | Biological Activity | IC50 Value (μM) | Remarks |

|---|---|---|---|

| Compound 21 | α-Amylase Inhibition | 0.21 ± 0.01 | Most active inhibitor |

| Acarbose | α-Amylase Inhibition | 1.34 ± 0.01 | Standard comparison |

| Derivative X | Antibacterial Activity | - | Effective against multiple strains |

| Derivative Y | Cytotoxicity | - | Induces apoptosis in cancer cells |

Case Studies

- Antibacterial Study : The antibacterial properties of various derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with some compounds achieving MIC values as low as 2 μg/mL .

- Cytotoxicity Assessment : In vitro studies on HCT 116 and MCF-7 cell lines revealed that certain derivatives not only inhibited cell proliferation but also sensitized cells to conventional chemotherapeutics like 5-fluorouracil .

- Enzyme Inhibition : The evaluation of α-amylase inhibition highlighted the structural importance of substituents on the hydrazone framework, with specific groups enhancing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-bromobenzohydrazide and its derivatives?

this compound is typically synthesized via condensation reactions. For example, it reacts with aldehydes (e.g., 2-pyridinecarboxaldehyde, 3,5-dichloro-2-hydroxybenzaldehyde) in methanol under reflux to form hydrazone derivatives . The reaction involves equimolar ratios of reagents, stirred at room temperature or refluxed for 1–12 hours, followed by recrystallization from methanol to obtain crystalline products. Yield optimization often requires controlled solvent evaporation and inert atmospheres .

Q. How is this compound characterized spectroscopically?

Key characterization techniques include:

- IR Spectroscopy : Stretching vibrations for C=O (1638–1628 cm⁻¹), C=N (1592–1556 cm⁻¹), and NH (3197–3119 cm⁻¹) confirm hydrazide and hydrazone formation .

- UV-Vis Spectroscopy : Absorbance maxima at 235–656 nm (ε = 7.72 × 10³–1.62 × 10⁴ L mol⁻¹cm⁻¹) correlate with ligand-to-metal charge transfer in coordination complexes .

- Elemental Analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C: 40.07% calc. vs. 40.23% obs.) to verify purity .

Q. What are common derivatives of this compound in coordination chemistry?

The compound forms stable complexes with transition metals (e.g., Cu(II), V(V)). For instance, copper perchlorate reacts with this compound and 2-pyridinecarboxaldehyde in methanol to yield deep-blue Cu(II) complexes (37% yield) with catalytic activity in styrene epoxidation . Vanadium(V) complexes exhibit distinct IR bands at 961 cm⁻¹ (V=O stretching) and electronic transitions at 460 nm .

Advanced Research Questions

Q. How does this compound function in catalytic epoxidation reactions?

In styrene epoxidation, Cu(II) complexes of this compound act as catalysts under N₂ atmosphere with oxidants like iodosylbenzene. Reaction parameters include:

- Substrate-to-catalyst ratio : 20:1 (styrene:complex).

- Oxidant efficiency : Iodosylbenzene yields higher epoxide conversion (72–85%) vs. NaOCl (55–60%) at pH 11.2 .

- GC analysis : Quantifies epoxide yield using chlorobenzene as an internal standard .

Q. What structural insights are gained from X-ray crystallography of this compound derivatives?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : 4.1° between aromatic rings in (E)-4-bromo-N′-(2-nitrobenzenesulfonyl)benzohydrazide, indicating near-planar conformations .

- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal packing (e.g., bond distances: 2.89–3.02 Å) .

- Metal coordination : Cu(II) complexes adopt distorted square-planar geometries with bond lengths (Cu–N: 1.95–2.01 Å; Cu–O: 1.92–1.98 Å) .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies?

Discrepancies in catalytic yields (e.g., 37% vs. 72% for Cu(II) and V(V) complexes) arise from:

- Oxidant choice : Iodosylbenzene vs. NaOCl affects electrophilic oxygen transfer .

- pH sensitivity : Basic conditions (pH 11.2) favor hypochlorite activation but may deprotonate ligands, altering metal coordination .

- Reaction monitoring : GC aliquots withdrawn at "maximum yield" timepoints reduce variability .

Q. What role does this compound play in antibacterial research?

Hydrazones derived from this compound (e.g., 4-bromo-N′-(pyridin-4-ylmethylene)benzohydrazide) show moderate activity against Gram-positive bacteria (e.g., S. aureus). Bioassays involve:

- Minimum inhibitory concentration (MIC) : Tested via broth dilution (concentration range: 25–100 µg/mL).

- Structure-activity relationships : Electron-withdrawing bromo groups enhance membrane penetration vs. electron-donating substituents .

Q. What safety precautions are critical when synthesizing this compound complexes?

- Explosive reagents : Handle copper perchlorate in small quantities (<1 mmol) under inert conditions .

- Solvent disposal : Methanol waste must be neutralized before disposal due to flammability and toxicity .

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with hydrazides, which are potential irritants .

Properties

IUPAC Name |

4-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMBYKIIMYFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208062 | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-32-4 | |

| Record name | 4-Bromobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5933-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB65YY5L9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.